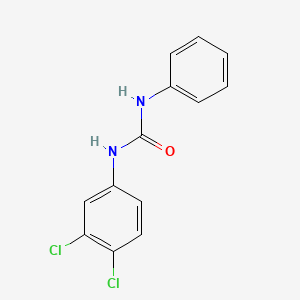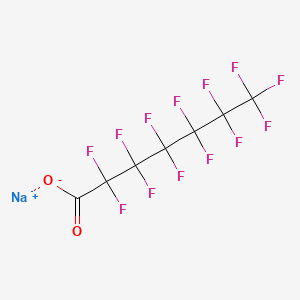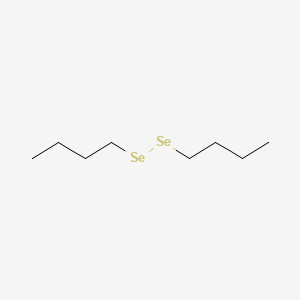
Butyl diselenide
概要
説明
Butyl diselenide is an organoselenium compound with the chemical formula C8H18Se2 It is a member of the diselenide family, characterized by the presence of a selenium-selenium bond
準備方法
Synthetic Routes and Reaction Conditions
Butyl diselenide can be synthesized through several methods. One common approach involves the reaction of butyl halides with disodium diselenide, which is generated in situ from elemental selenium and sodium in an aprotic solvent. The reaction proceeds as follows:
2C4H9Br+Na2Se2→C4H9SeSeC4H9+2NaBr
Another method involves the reduction of butyl selenocyanate with sodium borohydride under nitrogen atmosphere, yielding this compound as the product.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of disodium diselenide, followed by its reaction with butyl halides. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent the formation of unwanted by-products.
化学反応の分析
Types of Reactions
Butyl diselenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to butyl seleninic acid using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to butyl selenol using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium-selenium bond is cleaved, and new bonds are formed with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium borohydride.
Major Products Formed
Oxidation: Butyl seleninic acid.
Reduction: Butyl selenol.
Substitution: Various butyl-substituted selenium compounds.
科学的研究の応用
Butyl diselenide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: this compound has been studied for its potential antioxidant properties and its ability to modulate oxidative stress in biological systems.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, leveraging its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of butyl diselenide involves its ability to undergo redox reactions, which can modulate oxidative stress in biological systems. It can interact with reactive oxygen species, reducing oxidative damage and influencing cellular signaling pathways. The compound’s selenium atoms play a crucial role in these redox reactions, acting as both electron donors and acceptors.
類似化合物との比較
Similar Compounds
- Diphenyl diselenide
- Diethyl diselenide
- Dibutyl diselenide
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to diphenyl diselenide, which has aromatic rings, this compound’s aliphatic nature makes it more flexible and less sterically hindered, affecting its reactivity and interaction with other molecules.
特性
IUPAC Name |
1-(butyldiselanyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Se2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWXFTYBPFRIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Se][Se]CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174242 | |
| Record name | Butyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20333-40-8 | |
| Record name | Dibutyl diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20333-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl diselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)
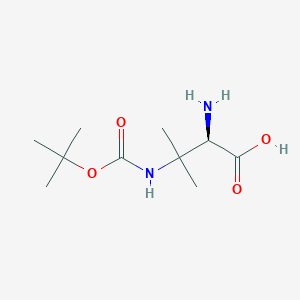
![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)
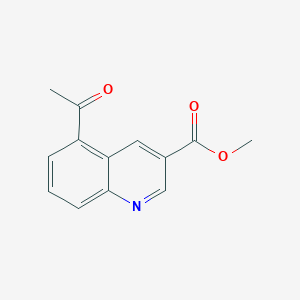
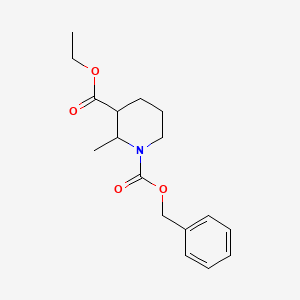
![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)
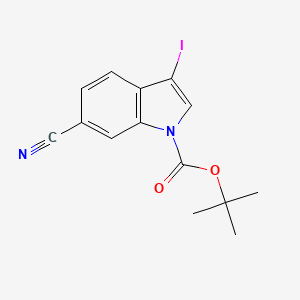
![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)
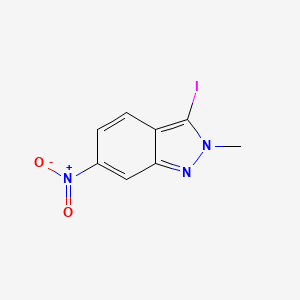
![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)
![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)
